molecular formula C10H12N2O3 B8348357 N-(2-methyl-5-nitrophenyl)oxetan-3-amine

N-(2-methyl-5-nitrophenyl)oxetan-3-amine

Cat. No.: B8348357
M. Wt: 208.21 g/mol
InChI Key: UUOVQUVDEGMBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)oxetan-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an oxetane ring, a valuable saturated oxygen heterocycle known to improve the physicochemical and pharmacokinetic properties of drug candidates. The presence of both an aromatic amine and a nitro group on the phenyl ring makes this molecule a versatile advanced building block for constructing more complex structures, particularly in the synthesis of heterocyclic compounds. While the specific biological activity and mechanism of action for this precise molecule require further investigation, its structure suggests potential as an intermediate in oncology research . Benzimidazole and other nitrogen-containing heterocycles are extensively studied for their anticancer properties through mechanisms such as enzyme inhibition and interaction with cellular DNA . The nitro group can serve as a synthetic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR). This product is intended for use in method development, chemical synthesis, and biological screening. For Research Use Only . Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)oxetan-3-amine

InChI

InChI=1S/C10H12N2O3/c1-7-2-3-9(12(13)14)4-10(7)11-8-5-15-6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

UUOVQUVDEGMBBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2COC2

Origin of Product

United States

Comparison with Similar Compounds

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
N-(2-Methyl-5-nitrophenyl)oxetan-3-amine 221.21 1.8 ~10 (moderate)
N-(3-Bromophenyl)oxetan-3-amine 228.09 2.3 ~5 (low)
Pyrimidine analog (CAS 1086379-21-6) 335.34 3.1 ~2 (low)

Q & A

What are the established synthetic methodologies for N-(2-methyl-5-nitrophenyl)oxetan-3-amine, and how do reaction conditions influence product purity?

Basic Research Focus
The synthesis typically involves reductive alkylation or condensation reactions. For example, N-(2-methyl-5-nitrophenyl) derivatives are synthesized via reduction of nitro precursors (e.g., using SnCl₂ for nitro group reduction) followed by coupling with oxetan-3-amine under basic conditions in alcohol solutions . Reaction temperature, solvent choice (e.g., isopropyl alcohol for reflux), and stoichiometric ratios of reagents critically impact yield and purity. Impurities often arise from incomplete reduction or side reactions with the oxetane ring’s strained structure.

Advanced Consideration
Optimization strategies include flow reactors to enhance mixing and catalysts (e.g., Ag₂CO₃) to improve regioselectivity in fluorination or alkylation steps . Computational modeling of transition states can predict steric hindrance from the 2-methyl-5-nitro substituent, guiding solvent selection (e.g., polar aprotic solvents to stabilize intermediates) .

How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Advanced Research Focus
Discrepancies in bond angles or torsional strain in the oxetane ring may arise from crystallographic refinement methods. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, but high-resolution data or twin corrections are essential for resolving ambiguities in nitro group orientations or oxetane ring puckering . Hydrogen-bonding patterns (e.g., graph set analysis) further validate intermolecular interactions in the crystal lattice .

What analytical techniques are critical for distinguishing positional isomers of this compound?

Basic Research Focus
1H/13C NMR spectroscopy distinguishes isomers via chemical shifts in aromatic protons (e.g., ortho vs. para methoxy groups). For example, NOESY correlations can identify spatial proximity between the nitro group and oxetane ring protons . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural proof .

Advanced Consideration
Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational frequencies, enabling rapid differentiation of isomers without crystallographic data .

How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Reductive conditions (e.g., LiAlH₄) convert the nitro group to an amine, altering reactivity for subsequent couplings . In fluorination reactions, Ag₂CO₃ promotes selective substitution at the 5-position of pyrimidine derivatives, as demonstrated in fluorinated imatinib analogs .

What biological screening strategies are appropriate for studying this compound derivatives?

Advanced Research Focus
The compound’s oxetane ring enhances metabolic stability, making it suitable for enzyme inhibition assays (e.g., kinase or protease targets). ELISA-based studies (e.g., iNOS inhibition) require functionalization with fluorophores or biotin tags for binding affinity measurements . Molecular docking studies using the nitro group as a hydrogen-bond acceptor can predict interactions with active sites, validated by mutagenesis .

How can computational tools predict the metabolic stability of this compound derivatives?

Advanced Research Focus
Software like Schrödinger’s ADMET Predictor evaluates metabolic hotspots (e.g., oxetane ring oxidation or nitro group reduction). QSAR models trained on similar oxetane-containing compounds correlate logP values with microsomal stability .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus
Batch-to-batch variability arises from exothermic nitro reductions and oxetane ring strain. Continuous flow reactors mitigate this by precise temperature control and reduced reaction times . Purification challenges (e.g., column chromatography for polar intermediates) necessitate alternative methods like crystallization-guided purification .

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